(Z)-11-Hexadecenal
Overview
Description
(Z)-11-Hexadecenal is a long-chain aliphatic aldehyde with the molecular formula C16H30O. It is a naturally occurring compound found in the sex pheromones of various moth species, including Helicoverpa armigera . This compound plays a crucial role in the mating behavior of these insects, making it a subject of interest in both chemical ecology and pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-11-Hexadecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkenal. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of the corresponding alkyne or by the hydroformylation of a suitable olefin. These methods allow for the large-scale production of the compound, which is essential for its use in pheromone-based pest control strategies .
Chemical Reactions Analysis
Types of Reactions: (Z)-11-Hexadecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: (Z)-11-Hexadecenoic acid.
Reduction: (Z)-11-Hexadecenol.
Substitution: Various substituted alkenes and alcohols depending on the nucleophile used.
Scientific Research Applications
(Z)-11-Hexadecenal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in insect communication and behavior, particularly in the context of pheromone signaling.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its role in biological pathways.
Industry: this compound is used in the development of pheromone-based pest control products, which are environmentally friendly alternatives to traditional pesticides
Mechanism of Action
The mechanism of action of (Z)-11-Hexadecenal involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to mating behavior. The molecular targets include olfactory receptor neurons and associated signaling pathways that process the pheromone signal .
Comparison with Similar Compounds
(E)-11-Hexadecenal: The geometric isomer of (Z)-11-Hexadecenal, differing in the spatial arrangement of the double bond.
(Z)-9-Hexadecenal: Another aliphatic aldehyde with a double bond at a different position.
(Z)-11-Octadecenal: A similar compound with a longer carbon chain
Uniqueness: this compound is unique due to its specific role in the pheromone communication of certain moth species. Its precise double bond position and chain length are critical for its biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(Z)-hexadec-11-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTITFMUKRZZEE-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032303 | |
Record name | (Z)-11-Hexadecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53939-28-9 | |
Record name | (Z)-11-Hexadecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53939-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hexadecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hexadecenal, (11Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-11-Hexadecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hexadec-11-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-HEXADECENAL, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PD1I6EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Z)-11-hexadecenal interact with its target in insects?
A1: this compound interacts with specialized olfactory receptors located on the antennae of male moths. [, , ] These receptors are highly sensitive and specific to the pheromone, triggering a cascade of neural signals upon binding. [, ] This process ultimately leads to the initiation of male-specific behaviors like upwind flight and attempts to locate the pheromone source, typically a calling female. [, , , ]
Q2: What are the downstream effects of this compound binding to its target receptors?
A2: Binding of this compound to its receptors on the male antennae triggers a series of events:
- Activation of olfactory receptor neurons (ORNs): The activated ORNs send electrical signals to the antennal lobe, the primary olfactory processing center in the insect brain. [, ]
- Signal processing in the antennal lobe: The antennal lobe processes the incoming signals from ORNs, identifying the pheromone blend and its concentration. []
- Behavioral response: This information is relayed to higher brain centers, ultimately triggering behavioral responses in the male moth, such as upwind flight towards the pheromone source. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H30O, and its molecular weight is 238.41 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided papers focus on the biological aspects of this compound, gas chromatography-mass spectrometry (GC-MS) is frequently used for its identification and confirmation. [, , , , , , , ] GC-MS provides structural information based on the fragmentation pattern of the molecule.
Q5: What materials are commonly used to formulate and dispense this compound for field applications?
A5: this compound is often formulated in rubber septa for use in pheromone traps. [, , , , , ] Other materials like filter paper and PVC have also been investigated. []
Q6: How do structural modifications of this compound affect its activity and specificity?
A7: Even slight alterations to the structure of this compound, such as changes in the double bond position (e.g., (Z)-9-hexadecenal) or functional group (e.g., (Z)-11-hexadecen-1-ol, (Z)-11-hexadecenyl acetate), can significantly impact its attractiveness to different moth species. [, , , , , , , , , , , , , ] These variations are often critical for species-specific communication, as closely related moth species may utilize unique blends of these compounds to avoid cross-attraction. [, , , , ]
Q7: Can other compounds interfere with the activity of this compound?
A8: Yes, some compounds can act as inhibitors and disrupt the pheromone communication of moths that utilize this compound. For example, the presence of (E)-11-hexadecenal, the geometric isomer of this compound, has been shown to interfere with the normal pheromone response in certain moth species. []
Q8: How is this compound used in pest management?
A8: this compound, often in combination with other pheromone components, is used for:
- Monitoring: Pheromone-baited traps containing this compound can help monitor moth populations, providing information on population density and flight activity. [, , , , ] This information is valuable for determining optimal timing for pest control interventions.
- Mass trapping: Deploying a high density of traps baited with this compound can attract and capture male moths, potentially reducing mating success and thus suppressing pest populations. [, ]
- Mating disruption: Distributing large quantities of this compound in the environment can interfere with mate-finding by males, ultimately disrupting mating and reducing pest populations. [, ]
Q9: What are some current research areas focusing on this compound?
A9: Current research on this compound and related pheromones focuses on:
- Understanding the molecular mechanisms of pheromone reception: This includes identifying and characterizing the specific olfactory receptors involved in detecting this compound and elucidating the neural pathways that lead to behavioral responses. [, ]
- Developing novel pheromone-based pest management strategies: This involves exploring new formulations and delivery systems for improved efficacy and longevity in the field. [, , ]
- Investigating the potential for using genetically modified plants as pheromone dispensers: This approach aims to create plants that release insect pheromones, potentially providing a more sustainable and targeted method for pest control. []
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